

In Vitro Characterization of AZ13705339: A Potent and Selective PAK1 Inhibitor

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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B15602458

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Introduction

AZ13705339 is a novel small molecule inhibitor targeting p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.[1][2] Dysregulation of PAK1 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive in vitro characterization of **AZ13705339**, detailing its potency, binding affinity, kinase selectivity, and effects in cell-based assays. The experimental protocols used to generate this data are also described, along with visualizations of the relevant signaling pathways.

Data Presentation

Biochemical Potency and Binding Affinity

AZ13705339 demonstrates high potency against PAK1 and its phosphorylated form (pPAK1), along with strong binding affinity for both PAK1 and the closely related isoform PAK2.

Target	Parameter	Value (nM)
PAK1	IC50	0.33[1][3][4]
pPAK1	IC50	59[1][3][4]
PAK1	Kd	0.28[1][3][4]
PAK2	Kd	0.32[1][3][4]

Kinase Selectivity

To assess the selectivity of **AZ13705339**, it was screened against a panel of 125 kinases at a concentration of 100 nM. The majority of kinases showed minimal inhibition, highlighting the compound's high selectivity for PAK1. A selection of kinases with the most significant inhibition is presented below.

Kinase	Inhibition at 100 nM (%)	IC50 (nM)
PAK1	>80	<1
PAK2	>80	6
Src Family Kinases	>80	Not specified
Other (8 kinases)	>80	Not specified

Experimental Protocols

Biochemical Kinase Inhibition Assay (PAK1)

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is utilized to measure the enzymatic activity of recombinant human PAK1.

Materials:

- Recombinant full-length human PAK1 enzyme
- PAKtide (RRRLSFAEPG) substrate[3]

- ATP
- Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)[5]
- **AZ13705339** (serially diluted)
- ADP-Glo™ Reagent and Kinase Detection Reagent[6]
- 384-well plates

Procedure:

- To the wells of a 384-well plate, add 1 μl of serially diluted **AZ13705339** or DMSO vehicle control.
- Add 2 μl of PAK1 enzyme solution.
- Add 2 μl of a substrate/ATP mix. The ATP concentration should be near the K_m for PAK1 to ensure sensitive detection of ATP-competitive inhibitors.[1]
- Incubate the reaction at room temperature for 60 minutes.[6]
- Add 5 μl of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.[6]
- Add 10 μl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Binding Affinity Determination (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is employed to determine the binding kinetics and affinity (K_d) of **AZ13705339** to PAK1 and PAK2.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human PAK1 and PAK2 proteins
- Amine coupling kit (EDC, NHS)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- **AZ13705339** (serially diluted)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

- Immobilize recombinant PAK1 or PAK2 onto the sensor chip surface via amine coupling.
- Prepare a dilution series of **AZ13705339** in running buffer.
- Inject the different concentrations of **AZ13705339** over the sensor surface and monitor the binding response in real-time.
- After each injection, regenerate the sensor surface to remove the bound compound.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Cellular pPAK1 Inhibition Assay

This assay measures the ability of **AZ13705339** to inhibit the phosphorylation of PAK1 in a cellular context.

Materials:

- MCF10A or OVCAR3 cells^[1]
- Cell culture medium and supplements
- **AZ13705339** (serially diluted)
- Lysis buffer
- Antibodies: anti-pPAK1 (specific for the activated form), anti-total PAK1, and a suitable secondary antibody.
- Western blot reagents and equipment

Procedure:

- Seed MCF10A or OVCAR3 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **AZ13705339** for a specified time.
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against pPAK1 and total PAK1.
- Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
- Quantify the band intensities and normalize the pPAK1 signal to the total PAK1 signal.
- Calculate the IC₅₀ value for the inhibition of cellular pPAK1.

Cell Adhesion Assay

This assay evaluates the effect of **AZ13705339** on cell adhesion.

Materials:

- Namalwa cells^[3]
- 96-well plates coated with an adhesion molecule (e.g., VCAM-1)
- Assay buffer (e.g., RPMI with 0.1% BSA)
- **AZ13705339**
- Calcein-AM (or other fluorescent viability dye)
- Fluorescence plate reader

Procedure:

- Pre-treat Namalwa cells with **AZ13705339** or vehicle control.
- Label the cells with Calcein-AM.
- Seed the labeled cells into the pre-coated 96-well plates.
- Incubate for a defined period to allow for cell adhesion.
- Gently wash the wells to remove non-adherent cells.
- Measure the fluorescence of the remaining adherent cells using a plate reader.
- Quantify the percentage of adhesion relative to the vehicle-treated control.

Eosinophil Death Assay

This assay assesses the ability of **AZ13705339** to prevent Siglec-8 engagement-induced cell death in human eosinophils.

Materials:

- Isolated primary human eosinophils
- IL-5 (for priming)

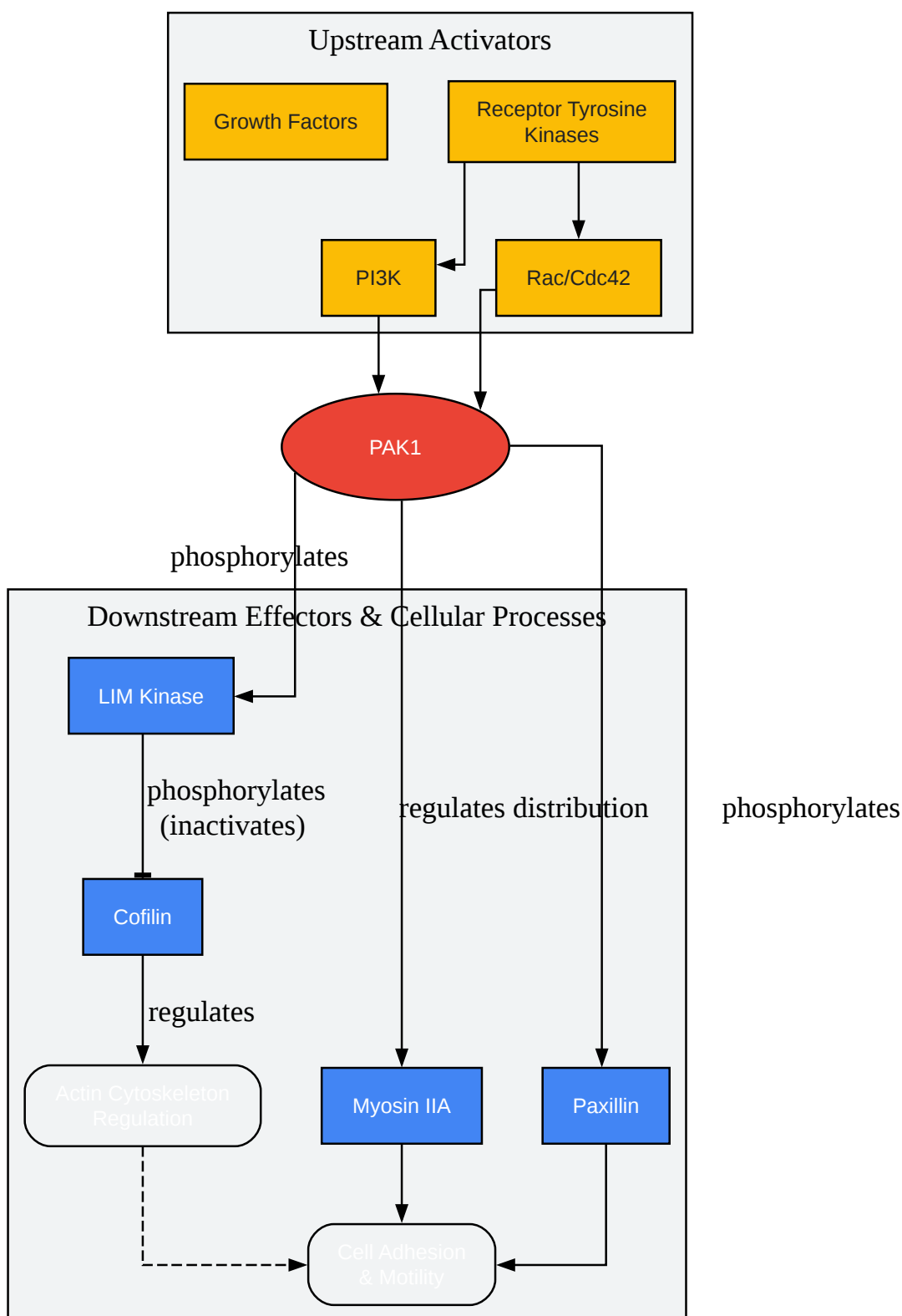
- Anti-Siglec-8 antibody
- **AZ13705339**
- Annexin V and Propidium Iodide (or DAPI) for apoptosis detection[7]
- Flow cytometer

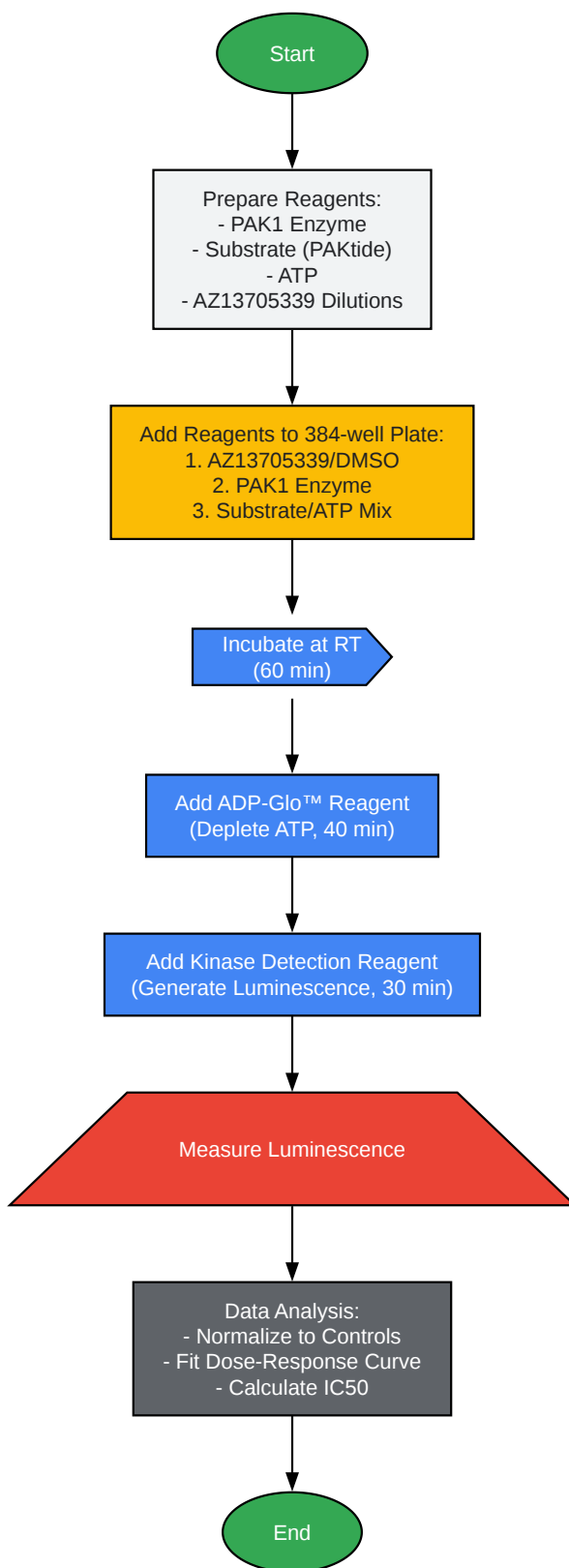
Procedure:

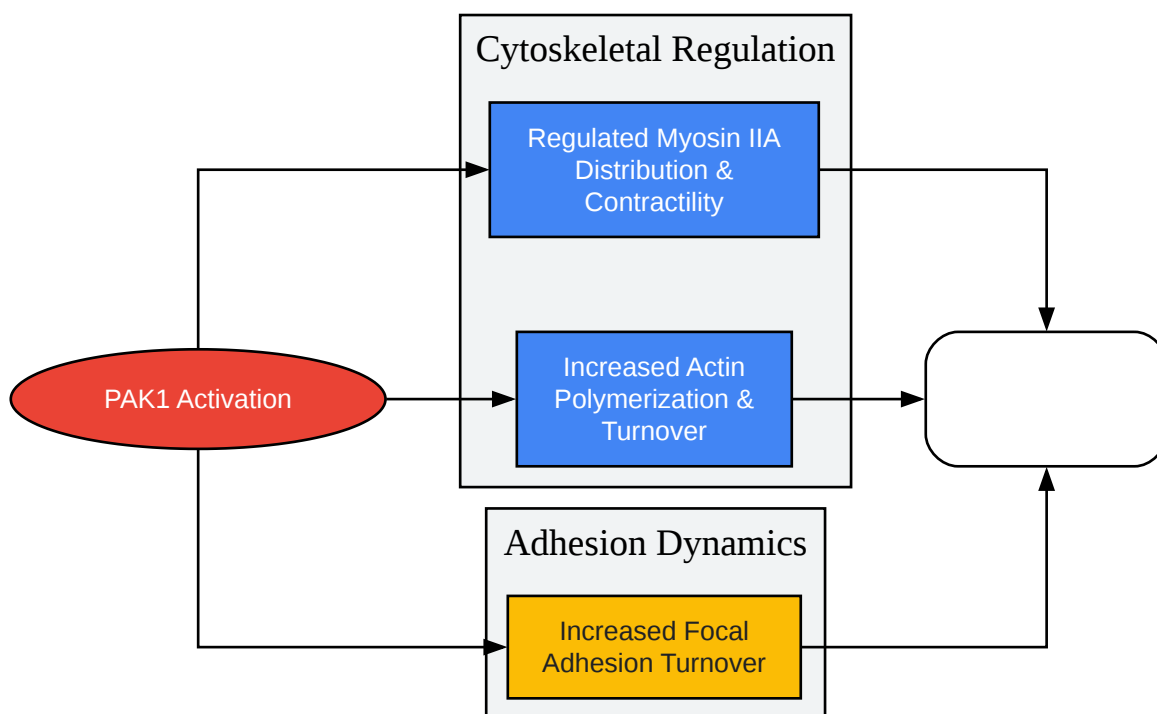
- Prime isolated human eosinophils with IL-5.
- Pre-treat the primed eosinophils with **AZ13705339** or vehicle control for 30 minutes.[3]
- Induce cell death by adding an anti-Siglec-8 antibody.
- Incubate for 18-24 hours.[7]
- Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
- Analyze the percentage of apoptotic and dead cells by flow cytometry.

Mandatory Visualization

PAK1 Signaling Pathway







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